

Application Notes and Protocols for In Vivo Imaging of Selitrectinib Efficacy

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Introduction

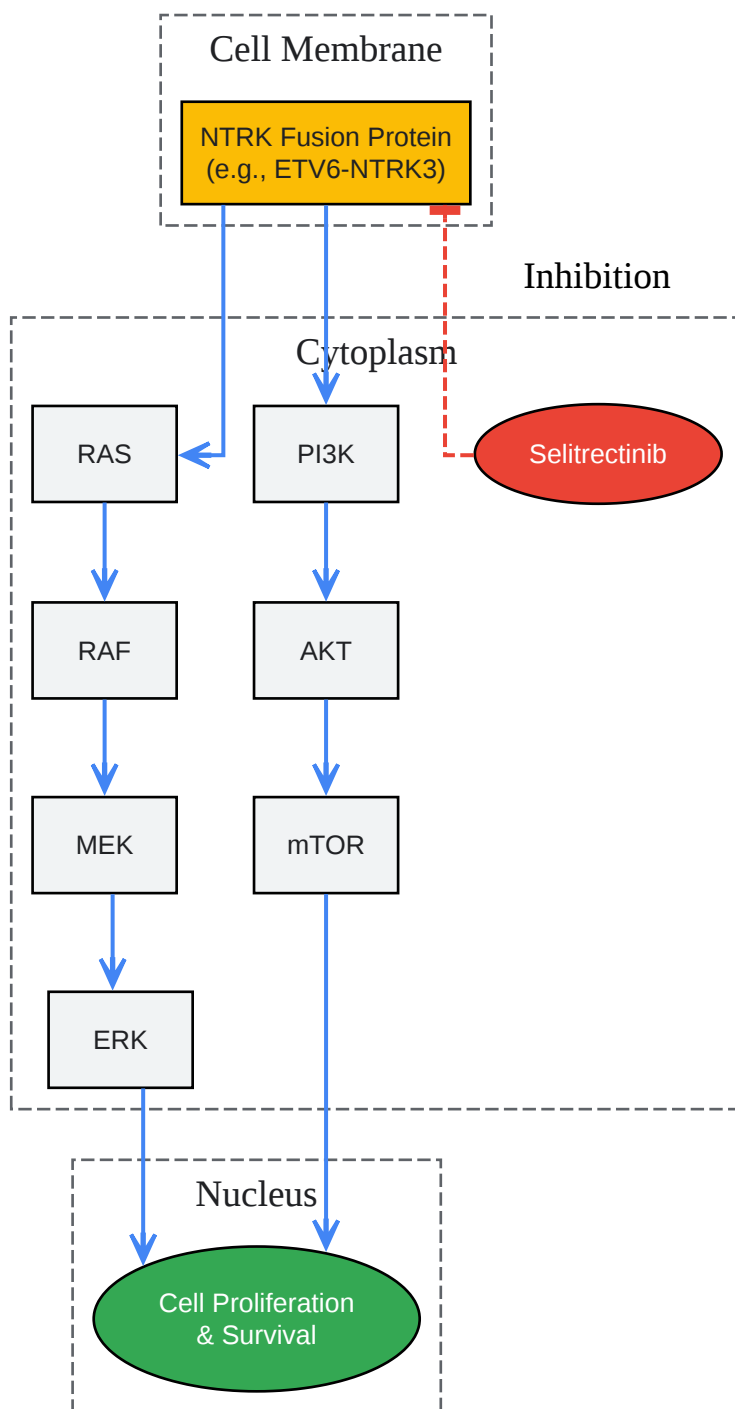
Selitrectinib (formerly LOXO-195 or BAY 2731954) is a next-generation, selective inhibitor of Tropomyosin Receptor Kinase (TRK) designed to overcome acquired resistance to first-generation TRK inhibitors.[1] It targets cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[1] Assessing the therapeutic efficacy of Selitrectinib in preclinical models is crucial for its development. In vivo imaging techniques offer a non-invasive, longitudinal, and quantitative approach to monitor treatment response, providing valuable insights into the pharmacodynamics and anti-tumor activity of Selitrectinib.

These application notes provide an overview and detailed protocols for utilizing various in vivo imaging modalities to assess the efficacy of Selitrectinib in preclinical cancer models.

Selitrectinib's Mechanism of Action and Signaling Pathway

Selitrectinib is a potent inhibitor of TRKA, TRKB, and TRKC kinases, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In cancers with NTRK fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways. Selitrectinib blocks the ATP-

binding site of the TRK kinase domain, thereby inhibiting its activity and downstream signaling, ultimately leading to tumor growth inhibition.



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Selitrectinib inhibits the TRK signaling pathway.

Recommended In Vivo Imaging Modalities

The choice of imaging modality depends on the specific research question, available resources, and the tumor model. For assessing Selitrectinib's efficacy, the following techniques are highly recommended:

- **Bioluminescence Imaging (BLI):** A highly sensitive method for tracking tumor growth and burden in animals implanted with luciferase-expressing cancer cells. It is ideal for longitudinal studies monitoring treatment response.
- **Positron Emission Tomography (PET):** A quantitative imaging technique that can assess metabolic activity and cell proliferation.
 - **[¹⁸F]FDG-PET:** Measures glucose metabolism, which is often elevated in cancer cells. A decrease in [¹⁸F]FDG uptake can be an early indicator of treatment response.
 - **[¹⁸F]FLT-PET:** Measures cell proliferation by tracking the uptake of the thymidine analog, fluorothymidine.
- **Magnetic Resonance Imaging (MRI):** Provides high-resolution anatomical images and can also provide functional information.
 - **T2-weighted MRI:** Offers excellent soft-tissue contrast for visualizing tumor morphology and volume.
 - **Dynamic Contrast-Enhanced MRI (DCE-MRI):** Assesses tumor vascularity and permeability, which can be altered by anti-cancer therapies.

Quantitative Data Summary

While specific preclinical imaging data for Selitrectinib is not widely published, the following table summarizes representative quantitative data from clinical studies of other TRK inhibitors (Larotrectinib and Entrectinib) and a preclinical study of an EGFR inhibitor using MRI. This data provides an indication of the types of quantitative endpoints that can be measured.

Imaging Modality	Parameter	Drug	Tumor Type	Preclinical/Clinical	Representative Results	Reference
Bioluminescence	Photon Flux (photons/sec)	Anti-mPD-1 + Radiation	Glioma	Preclinical	Significant reduction in photon flux in combination therapy group compared to control and monotherapy groups.	[2]
PET	Objective Response Rate (ORR)	Larotrectinib	TRK Fusion Sarcomas	Clinical	58% ORR in adult patients.	[3]
PET	24-week Disease Control Rate	Larotrectinib	TRK Fusion CNS Tumors	Clinical	73% in patients with primary CNS tumors.	[4]
PET	Progression-Free Survival (PFS)	Entrectinib	NTRK Fusion HGG (Pediatric)	Clinical	Median PFS of 17 months.	[5] [6]
MRI	Tumor Volume Reduction	Erlotinib (EGFR inhibitor)	NSCLC	Preclinical	85.4% average reduction in tumor volume after 14	[7]

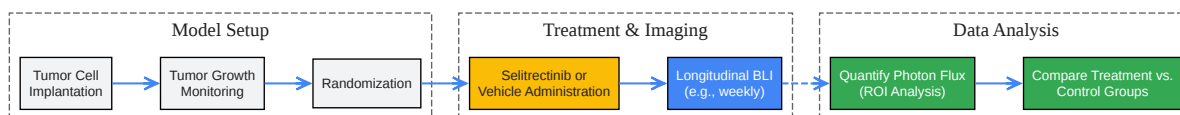
					days of treatment.
MRI	Objective Response Rate (ORR)	Entrectinib	ROS-1 Rearranged NSCLC with CNS lesions	Clinical	Rapid and significant regression of brain metastases [8]

Experimental Protocols

Bioluminescence Imaging (BLI) Protocol

This protocol is designed for monitoring the effect of Selitrectinib on the growth of luciferase-expressing tumors in a xenograft mouse model.

Workflow:



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Experimental workflow for BLI.

Materials:

- Immunodeficient mice (e.g., NOD/SCID or athymic nude)
- Cancer cell line harboring an NTRK fusion and stably expressing firefly luciferase
- Selitrectinib
- Vehicle control (e.g., 0.5% methylcellulose)

- D-luciferin
- In vivo imaging system (e.g., IVIS)
- Anesthesia system (isoflurane)

Procedure:

- Tumor Cell Implantation: Subcutaneously inject luciferase-expressing tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and/or baseline BLI.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Drug Administration: Administer Selitrectinib orally to the treatment group and vehicle to the control group at the desired dose and schedule.
- Bioluminescence Imaging:
 - Anesthetize mice with isoflurane.
 - Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
 - Acquire bioluminescent images at the peak signal time (typically 10-15 minutes post-injection).
 - Repeat imaging at regular intervals (e.g., weekly) to monitor tumor response.
- Data Analysis:
 - Draw regions of interest (ROIs) around the tumors to quantify the bioluminescent signal (total flux in photons/second).
 - Compare the change in photon flux over time between the Selitrectinib-treated and control groups.

[¹⁸F]FDG-PET Imaging Protocol

This protocol outlines the use of [¹⁸F]FDG-PET to assess the metabolic response of tumors to Selitrectinib treatment.

Procedure:

- **Animal Preparation:** Fast mice for 6-8 hours before [¹⁸F]FDG injection to reduce background signal.
- **Radiotracer Injection:** Administer [¹⁸F]FDG (e.g., 5-10 MBq) via tail vein injection.
- **Uptake Period:** Anesthetize the mice and keep them warm for the uptake period (typically 60 minutes) to minimize non-specific tracer uptake.
- **PET/CT Imaging:**
 - Position the anesthetized mouse in the PET/CT scanner.
 - Perform a CT scan for anatomical reference and attenuation correction.
 - Acquire a static PET scan (e.g., 10-15 minutes).
- **Image Analysis:**
 - Reconstruct PET images and co-register them with the CT images.
 - Draw ROIs on the tumors to calculate the Standardized Uptake Value (SUV).
 - Compare the change in tumor SUV before and after Selitrectinib treatment.

Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol

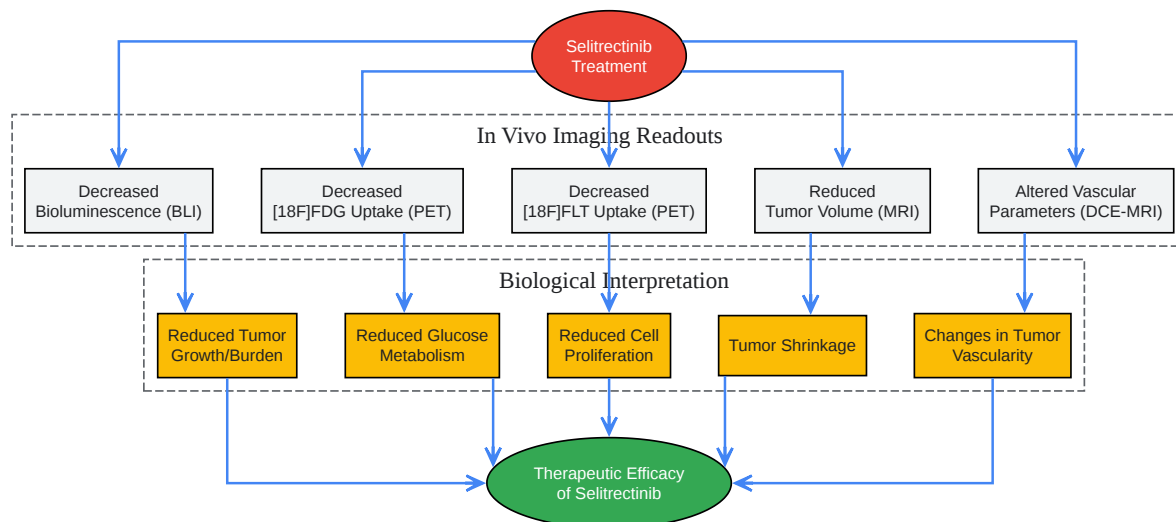
This protocol is for assessing changes in tumor vascularity and permeability in response to Selitrectinib.

Procedure:

- **Animal Preparation:** Anesthetize the mouse and place it in an MRI-compatible cradle with physiological monitoring (respiration and temperature).
- **Pre-contrast Imaging:** Acquire pre-contrast T1-weighted and T2-weighted images to determine tumor location and volume.
- **DCE-MRI Acquisition:**
 - Begin a dynamic series of fast T1-weighted scans.
 - After a few baseline scans, inject a gadolinium-based contrast agent (e.g., Gd-DTPA) via a tail vein catheter.
 - Continue acquiring dynamic scans for a set period (e.g., 10-15 minutes) to capture the wash-in and wash-out of the contrast agent.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Data Analysis:**
 - Analyze the dynamic signal intensity changes within the tumor ROI.
 - Apply pharmacokinetic models (e.g., Tofts model) to the data to calculate parameters such as K_{trans} (volume transfer constant) and v_e (extracellular extravascular volume fraction).
 - Compare these parameters before and after Selitrectinib treatment to assess changes in vascular function.

Logical Relationships in Efficacy Assessment

The data obtained from these imaging modalities can be integrated to provide a comprehensive assessment of Selitrectinib's efficacy.



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Logical flow from imaging to efficacy assessment.

Conclusion

In vivo imaging provides powerful, non-invasive tools for the preclinical evaluation of Selitrectinib. By employing modalities such as bioluminescence imaging, PET, and MRI, researchers can longitudinally and quantitatively assess the anti-tumor effects of Selitrectinib, gaining critical insights into its pharmacodynamics and efficacy. The protocols and information provided herein serve as a guide for designing and implementing robust preclinical imaging studies to accelerate the development of this promising targeted therapy.

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